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Compound of Interest

Compound Name:
Verapamil EP Impurity C

hydrochloride

CAS No.: 51012-67-0

Cat. No.: B3179425

Get Quote

Introduction

Verapamil EP Impurity C, chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-

dimethylethanamine hydrochloride, is a known impurity of the calcium channel blocker

Verapamil.[1][2] Its identification and quantification are crucial for ensuring the quality and

safety of Verapamil drug products. Nuclear Magnetic Resonance (NMR) spectroscopy is a

powerful analytical technique for the unambiguous structure elucidation and characterization of

such impurities. This application note provides a detailed protocol for the NMR characterization

of Verapamil EP Impurity C hydrochloride.

Chemical Structure

Systematic Name: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride

Molecular Formula: C₁₂H₂₀ClNO₂[2][3]

Molecular Weight: 245.75 g/mol [3]
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CAS Number: 51012-67-0[4][5]

 Figure 1: Chemical structure of Verapamil EP
Impurity C hydrochloride.

Experimental Protocols
1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. Due to its nature as a

hydrochloride salt, solubility can be a key consideration.

Solvent Selection: Deuterated methanol (Methanol-d₄) or Deuterated Dimethyl Sulfoxide

(DMSO-d₆) are recommended as initial solvents due to their ability to dissolve polar

hydrochloride salts. Deuterated water (D₂O) can also be used, but the labile amine proton

signal will be lost due to exchange with the solvent. For quantitative NMR (qNMR), a solvent

system that ensures complete dissolution and minimizes aggregation is essential.[6]

Protocol:

Accurately weigh 5-10 mg of Verapamil EP Impurity C hydrochloride reference

standard.

Transfer the sample to a clean, dry 5 mm NMR tube.

Add approximately 0.6 mL of the chosen deuterated solvent (e.g., Methanol-d₄).

Vortex the tube for 30-60 seconds to ensure complete dissolution. A brief sonication may

be applied if necessary.

If required for qNMR, add a known amount of a suitable internal standard.

2. NMR Data Acquisition
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A comprehensive set of 1D and 2D NMR experiments should be performed for complete

structural assignment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion and resolution.

1D NMR Experiments:

¹H NMR: Provides information on the number of different types of protons, their chemical

environment, and their connectivity through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing

between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are separated by two or three bonds, which is crucial for connecting

different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the

spatial proximity of protons.

3. Data Processing and Analysis

The acquired Free Induction Decays (FIDs) should be processed using appropriate software

(e.g., MestReNova, TopSpin, ACD/Labs).

Processing steps include Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,
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TMS).

The processed spectra are then integrated and analyzed to assign the chemical shifts and

determine the coupling constants for each signal.

Data Presentation
Predicted ¹H and ¹³C NMR Data for Verapamil EP Impurity C Hydrochloride

The following tables summarize the expected chemical shifts for Verapamil EP Impurity C
hydrochloride. Actual experimental values may vary slightly depending on the solvent and

experimental conditions.

Table 1: Predicted ¹H NMR Data (in Methanol-d₄, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.00 - 6.80 m 3H Ar-H

~3.85 s 6H 2 x -OCH₃

~3.50 - 3.40 m 2H Ar-CH₂

~3.20 - 3.10 m 2H CH₂-N

~2.90 s 6H -N(CH₃)₂

~4.90 (broad) s 1H NH⁺

Table 2: Predicted ¹³C NMR Data (in Methanol-d₄, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~150.0 C-OCH₃

~149.0 C-OCH₃

~130.0 Ar-C (quaternary)

~122.0 Ar-CH

~114.0 Ar-CH

~113.0 Ar-CH

~60.0 -OCH₃

~58.0 CH₂-N

~45.0 -N(CH₃)₂

~32.0 Ar-CH₂

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of

Verapamil EP Impurity C hydrochloride.
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NMR Characterization Workflow

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3179425/docs?utm_src=pdf-body-img#application-note-nmr-characterization-of-verapamil-ep-impurity-c-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3179425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion

This application note provides a comprehensive framework for the NMR characterization of

Verapamil EP Impurity C hydrochloride. By employing a combination of 1D and 2D NMR

techniques, researchers and drug development professionals can confidently elucidate and

confirm the structure of this impurity, ensuring the quality and regulatory compliance of

Verapamil pharmaceutical products. The provided protocols and expected data serve as a

valuable guide for this analytical task.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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